molecular formula C18H18FN3O3S B11267773 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11267773
M. Wt: 375.4 g/mol
InChI Key: TYVUPKNPKXPJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and dimethyl groups, as well as a sulfonamide functional group.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(4-fluorophenyl)-N-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s solubility and interactions with biological targets.

    1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide:

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)16-9-7-14(19)8-10-16)26(23,24)21-15-5-4-6-17(11-15)25-3/h4-11,21H,1-3H3

InChI Key

TYVUPKNPKXPJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.